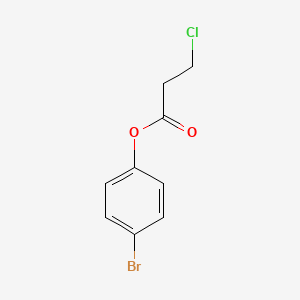
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone is an organic compound that belongs to the class of benzophenones Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone typically involves the benzoylation of substituted phenols. One common method is the Fries rearrangement, which uses anhydrous aluminum chloride as a catalyst under neat conditions. The reaction is carried out at low temperatures to obtain the desired benzophenone derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or hydrocarbons.
科学的研究の応用
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
作用機序
The mechanism of action of (4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- (4-Methylphenyl)phenylmethanone
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
- (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone
Uniqueness
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where other benzophenones may not be as effective.
特性
CAS番号 |
6342-98-9 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC名 |
(4-methylphenyl)-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O4/c1-11-5-7-12(8-6-11)15(18)13-9-10-14(19-2)17(21-4)16(13)20-3/h5-10H,1-4H3 |
InChIキー |
RFXCSIZXDHJWKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)

![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)







![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)
